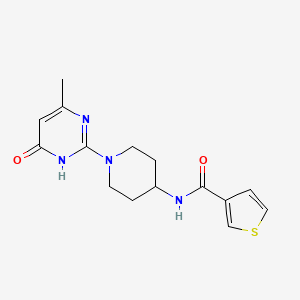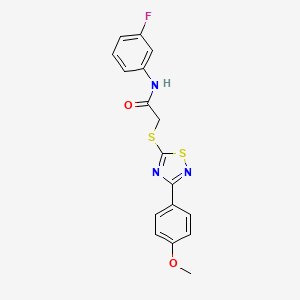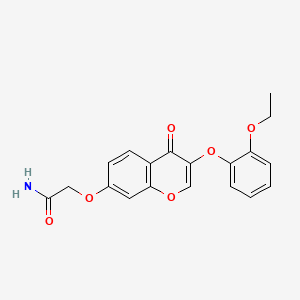
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate" is a chemical entity that belongs to the class of organic compounds known as chromen-4-ones or coumarins. These compounds are characterized by a benzopyranone structure and are known for their diverse biological activities. The presence of methoxy groups and a benzoate ester in the molecule suggests potential for varied chemical reactivity and possible applications in medicinal chemistry.
Synthesis Analysis
The synthesis of chromen-4-one derivatives often involves strategies such as cyclization reactions and multicomponent condensations. For instance, a related compound, 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid, was synthesized through a multicomponent condensation involving 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . This method highlights the potential for creating diverse chromen-4-one derivatives through the combination of different starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of chromen-4-ones can be elucidated using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry, as well as X-ray crystallography. For example, the structure of a similar compound, 2-oxo-2H-chromen-4-yl 4-methoxybenzoate, was determined to have the chromen-2-one ring and the 4-methoxybenzoate side chain inclined at a significant dihedral angle, which could influence its reactivity and interactions . The precise geometry and electronic distribution within the molecule can be further understood through theoretical calculations, such as density functional theory (DFT) .
Chemical Reactions Analysis
Chromen-4-ones can participate in various chemical reactions due to their reactive carbonyl group and the presence of substituents that can influence their electronic properties. The reactivity can be predicted by computing global and local reactivity descriptors, which identify reactive sites within the molecule . Additionally, the presence of methoxy groups can lead to reactions such as demethylation or participate in nucleophilic substitutions, depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-4-ones are influenced by their molecular structure. For instance, the presence of hydrogen bonds, π-π stacking interactions, and C=O...π interactions can affect the compound's solubility, melting point, and crystal packing . The electronic properties, such as frontier orbitals and band gap energies, can be indicative of the compound's potential as a nonlinear optical (NLO) material . The molecular electrostatic potential (MEP) analysis provides insight into the charge distribution, which is crucial for understanding the molecule's behavior in biological systems or as a ligand in coordination chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Complex Formation
- Synthesis and Structure of Pyrazole Ligands and Complexes : The compound was involved in forming highly substituted pyrazoles, which were further used to create complexes with platinum(II) and palladium(II) metal ions. These complexes were analyzed using X-ray crystallography, IR, 1H NMR, FAB MS spectral analysis, elemental analysis, and Kurnakov tests, showcasing potential applications in coordination chemistry and material science (Budzisz, Małecka & Nawrot, 2004).
Antiviral and Antibacterial Properties
- Potential Antiviral Agents : A study proposed a method for synthesizing analogs of this compound with significant antiviral properties against influenza A (H1N1) and Coxsackie B3 viruses. This points to potential applications in developing antiviral medications (Shcherbakov et al., 2020).
- Antibacterial Effects : Research focused on synthesizing derivatives of 4-hydroxy-chromen-2-one and studying their antibacterial activity. These compounds demonstrated high levels of bacteriostatic and bactericidal activity, indicating potential uses in antibiotic development (Behrami & Dobroshi, 2019).
Catalytic and Reaction Studies
- Organic Synthesis and Catalysis : Studies on the compound's reactions with amines revealed novel classes of cyclic phosphonic analogues of chromone. This research is significant for organic synthesis and catalysis, exploring new pathways and reactions (Elż & Slawomir, 1999).
Anti-Cancer Properties
- Cytotoxic Flavonol Glycosides : A study isolating new compounds from Triplaris cumingiana included derivatives of this chemical. These compounds were tested for cytotoxic activities against various human cancer cell lines, indicating their potential in cancer research (Hussein et al., 2005).
Eco-Friendly Synthesis
- Green Chemistry Applications : Research on eco-friendly synthesis methods for creating derivatives of this compound using grinding techniques highlights its relevance in sustainable chemistry. The synthesized compounds were evaluated for anticancer activity, emphasizing its role in green and efficient organic chemical methodologies (Abdel-Aziem et al., 2020).
Eigenschaften
IUPAC Name |
[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O7/c1-15-24(16-5-8-18(29-2)9-6-16)25(27)20-11-10-19(14-22(20)32-15)33-26(28)17-7-12-21(30-3)23(13-17)31-4/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTXYAPJQMVTOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3012889.png)
![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B3012890.png)

![N-(4-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3012893.png)
![4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B3012894.png)

![2-(4-ethoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3012897.png)
![N-benzyl-2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3012901.png)

![4-Methyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B3012905.png)
![2-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3012906.png)
![4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane](/img/structure/B3012908.png)